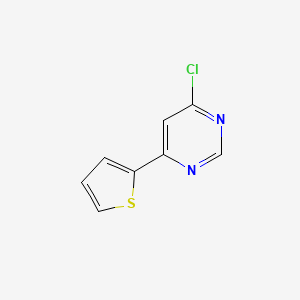

4-Chloro-6-(thiophen-2-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-thiophen-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISVYBFTUYSGNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374554-75-3 | |

| Record name | 4-chloro-6-(thiophen-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Synthesis of 4-Chloro-6-(thiophen-2-yl)pyrimidine and its Analogues

The synthesis of this compound and its related compounds can be achieved through several key chemical reactions. These strategies include halogenation, cross-coupling reactions, nucleophilic substitutions, and multi-component reaction systems.

Halogenation and Related Reactions

Halogenation is a fundamental step in the synthesis of many pyrimidine-based compounds, often starting from a corresponding hydroxyl or oxo derivative. For instance, the synthesis of chloro-substituted pyrimidines can be achieved from precursors like pyrimidine-2,4,6(1H,3H,5H)-trione. This process typically involves reacting the starting material with a halogenating agent such as phosphorus oxychloride (POCl₃) to convert the carbonyl groups into chloro substituents. This method serves as a foundational step to introduce a reactive handle for subsequent modifications. researchgate.net An example is the synthesis of 2,4,6-trichloropyrimidine, which can then undergo further reactions to introduce the thiophene (B33073) moiety. researchgate.net

Cross-Coupling Reaction Approaches

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used in the synthesis of complex organic molecules, including derivatives of this compound.

The Suzuki cross-coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst. mdpi.com In the context of pyrimidine (B1678525) chemistry, this reaction is used to introduce aryl or heteroaryl substituents. For example, dichloropyrimidines can be selectively arylated. researchgate.netnih.gov The reaction of 4,6-dichloropyrimidines with arylboronic acids often shows regioselectivity, with the initial coupling typically occurring at the 4-position. nih.gov This selectivity is influenced by the electronic properties of the pyrimidine ring. researchgate.net Microwave irradiation has been shown to be an effective technique for promoting Suzuki coupling reactions involving chloropyrimidines, often leading to higher yields and shorter reaction times. researchgate.net

Below is a table summarizing representative Suzuki cross-coupling reactions on chloropyrimidine systems.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | Novel pyrimidine analogs | Good | mdpi.comresearchgate.net |

| 4-chlorothieno[2,3-d]pyrimidine | 4-methoxyphenylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃ | 4-(4-methoxyphenyl)thieno[2,3-d]pyrimidine | Moderate to Good | researchgate.net |

| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol (B145695)/Water | 2-chloro-4-phenylpyrimidine | - | nih.gov |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is valuable for introducing alkyne functionalities into the pyrimidine core, which can serve as precursors for further transformations. The reaction conditions are generally mild, allowing for a broad range of functional groups to be tolerated. nih.gov The regioselectivity of Sonogashira coupling on di- or poly-halogenated pyrimidines can be controlled by the choice of catalyst and reaction conditions. For instance, in 4,6-dichloro-2-pyrone, the coupling preferentially occurs at the 6-position. rsc.orgnih.gov

Nucleophilic Substitution and Derivatization Reactions

The chlorine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups at the 4-position of the pyrimidine ring.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For example, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol at room temperature exclusively yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) in high yield. mdpi.com This demonstrates the potential for selective substitution on di-chlorinated pyrimidines. Similarly, reactions with various amines can lead to the corresponding amino-pyrimidine derivatives. researchgate.netresearchgate.net The reactivity of different leaving groups on the pyrimidine ring can vary, with sulfone groups sometimes being preferentially displaced over chloride, depending on the nucleophile and reaction conditions. researchgate.net

The following table provides examples of nucleophilic substitution reactions on chloropyrimidine derivatives.

| Chloropyrimidine Derivative | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 4,6-dichloro-2-(methylthio)pyrimidine | EtONa | EtOH, 20°C, 2h | 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | 89 | mdpi.com |

| 2,4,6-trichloropyrimidine | 3-nitrophenol | DMF, triethylamine | 2,4-dichloro-6-(3-nitrophenoxy)pyrimidine | - | researchgate.net |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | - | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | - | rsc.org |

| 4-chlorothienopyrimidines | L-phenylalanine | - | (S)-2-(thienopyrimidin-4-ylamino)-3-phenylpropanoic acid derivatives | - | researchgate.net |

Multi-component Reaction Systems in Pyrimidine Synthesis

Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules like substituted pyrimidines in a single step from three or more starting materials. This strategy is highly atom-economical and can rapidly generate diverse molecular libraries. For instance, pyrimidine-linked imidazopyridines have been synthesized via a one-pot, three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids, catalyzed by molecular iodine. nih.gov Another example is the solvent-free synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines from 2-aminopyridines, triethyl orthoformate, and various primary amines. mdpi.com While not directly synthesizing this compound, these methodologies showcase the power of MCRs in constructing the core pyrimidine ring, which can then be functionalized to include a thiophene moiety and a chlorine atom in subsequent steps. The Claisen-Schmidt condensation to form chalcones, which are then cyclized with urea, is another route to thiophene-bearing pyrimidines. pnrjournal.com

Optimization of Synthetic Pathways and Reaction Yields

The synthesis of this compound and related thienopyrimidine structures is a focal point of research, driven by the need for efficient and high-yield production methods. Optimization strategies typically concentrate on reaction conditions, choice of catalysts, starting materials, and purification techniques to enhance both the yield and purity of the final product.

Reaction conditions are another critical area for optimization. The use of microwave assistance, as an alternative to traditional heating, can be employed to accelerate reaction times. nih.gov The choice of solvent and base is also crucial. The production of 4-chloro-2-methylthiopyrimidines has been shown to proceed in high yield when using hydrocarbon or ether solvents in the presence of an organic base during the chlorination step with phosphorus oxychloride. google.com Similarly, the synthesis of 4-chloro-2,6-dimethyl-pyrimidine utilizes potassium hydroxide (B78521) as a base and requires a subsequent purification step via silica (B1680970) gel chromatography to isolate the product in high yield. google.com

In cross-coupling reactions, such as the Suzuki reaction, the choice of catalyst significantly impacts the outcome. Studies on 6-bromo-4-chlorothienopyrimidine have shown that catalysts like Pd(OAc)₂ or Pd₂(dba)₃ can offer higher selectivity for mono-arylation compared to more electron-rich catalysts like Pd(PPh₃)₄. researchgate.net Furthermore, reducing the water content in the reaction mixture can also increase the preference for mono-arylation at the C-6 position, demonstrating that fine-tuning the reaction environment is a key optimization strategy. researchgate.net

| Starting Material | Reaction Type | Key Optimization Parameters | Resulting Yield | Reference |

|---|---|---|---|---|

| Pyrimidine-2,4,6(1H,3H,5H)-trione | Halogenation, Coupling, Nucleophilic Substitution | Three-step pathway optimization | Up to 85% (total) | researchgate.net |

| 6-bromo-4-chlorothienopyrimidine | Suzuki Coupling | Catalyst selection (e.g., Pd(OAc)₂) and reduced water content for improved selectivity | 70-89% | researchgate.net |

| 4-hydroxy-2-methylthiopyrimidines | Chlorination | Use of hydrocarbon/ether solvents and an organic base | High Yield | google.com |

| Methyl acetoacetate (B1235776) and acetamidine (B91507) hydrochloride | Cyclization-Chlorination | Use of specific bases (KOH, triethylamine) and silica gel purification | High Yield | google.com |

Further Derivatization and Functionalization of the Pyrimidine-Thiophene Scaffold

The this compound scaffold is a versatile platform for further chemical modification. The presence of a reactive chlorine atom at the C4-position, along with multiple sites on both the pyrimidine and thiophene rings, allows for extensive derivatization and functionalization.

The primary site for introducing structural diversity is the C4-position of the pyrimidine ring, where the chlorine atom can be readily displaced by various nucleophiles. Nucleophilic aromatic substitution with amines is one of the most common and important reactions in pyrimidine chemistry, allowing for the introduction of a wide array of amino groups. researchgate.net Similarly, displacement by alcohols can introduce alkoxy substituents. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used to form new carbon-carbon bonds. This methodology allows for the introduction of diverse aryl and heteroaryl groups by reacting the chloro-pyrimidine with various boronic acids. mdpi.com For example, 6-bromo-4-chlorothienopyrimidine can be selectively arylated at the C-6 position via Suzuki reactions. researchgate.net Furthermore, Friedel-Crafts type reactions, facilitated by catalysts like aluminum trichloride (B1173362) (AlCl₃), provide a direct method for introducing (hetero)aryl substituents at the C4-position through C-C bond formation. researchgate.net

Structural modifications are not limited to the C4-position. Research on related pyrimidine derivatives demonstrates the feasibility of introducing substituents at other positions. For instance, modifications have included the introduction of an amino group at C5, a thiomethyl group at C2, and the alteration of various alkyl and phenylalkyl side chains to create libraries of compounds with diverse functionalities. nih.gov

| Reaction Site | Reaction Type | Reagent/Catalyst | Substituent Introduced | Reference |

|---|---|---|---|---|

| Pyrimidine C4-Cl | Nucleophilic Aromatic Substitution | Amines, Alcohols | Amino, Alkoxy groups | researchgate.netmdpi.com |

| Pyrimidine C4-Cl | Suzuki-Miyaura Coupling | Arylboronic acids / Pd catalyst | Aryl groups | mdpi.com |

| Thienopyrimidine C4-Cl | (Hetero)arylation | (Hetero)arenes / AlCl₃ | (Hetero)aryl groups | researchgate.net |

| Thienopyrimidine C6-Br | Suzuki-Miyaura Coupling | Arylboronic acids / Pd catalyst | Aryl groups | researchgate.net |

| Pyrimidine Ring | Various | N/A | Amino (C5), Thiomethyl (C2) | nih.gov |

Achieving regioselectivity is paramount when functionalizing the pyrimidine-thiophene scaffold to ensure the synthesis of specific isomers. The differential reactivity of various positions on the rings can be exploited to control the site of modification.

On the pyrimidine ring, the chlorine atoms at the C2, C4, and C6 positions exhibit different levels of reactivity towards nucleophiles. For instance, in 2,4,6-trichloropyrimidine, substitution at C2 can be competitive with reaction at the C4/C6 positions. researchgate.net In the case of 4,6-dichloro-2-(methylthio)pyrimidine, treatment with sodium ethoxide leads exclusively to the mono-substitution product, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, demonstrating high regioselectivity for the C4/C6 positions over the C2 position. mdpi.com A strategic approach using 2-chloro-4-(phenylthio)pyrimidine (B1628817) as a precursor allows for the highly regioselective functionalization at either the C2- or C4-positions by carefully controlling the sequence of nucleophilic substitution reactions. digitellinc.com

Regioselectivity can also be controlled in C-H functionalization reactions on the thiophene ring. Palladium-catalyzed C-H arylation of thieno[2,3-d]pyrimidines has shown excellent regioselectivity, where the outcome is dictated by the nature of the reactants and the catalyst. researchgate.net Specifically, reactions with aryl iodides tend to functionalize the C6-position, whereas reactions with aryl boronic acids, mediated by a cationic palladium catalyst, favor arylation at the C5-position. researchgate.net This catalyst-controlled regioselectivity is a powerful tool for the precise modification of the thiophene moiety.

| Scaffold | Reaction Type | Reagents/Catalyst | Functionalized Position | Key Finding |

|---|---|---|---|---|

| 4,6-dichloro-2-(methylthio)pyrimidine | Nucleophilic Substitution | Sodium Ethoxide | Pyrimidine C4 or C6 | Exclusive mono-substitution is achieved. mdpi.com |

| 2-chloro-4-(phenylthio)pyrimidine | Nucleophilic Substitution | Nitrogen/Oxygen nucleophiles | Pyrimidine C2 and C4 | Order of reactions controls regioselective synthesis of isomers. digitellinc.com |

| Thieno[2,3-d]pyrimidine (B153573) | C-H Arylation | Aryl iodides / Pd catalyst | Thiophene C6 | Demonstrates regioselectivity based on arylating agent. researchgate.net |

| Thieno[2,3-d]pyrimidine | C-H Arylation | Aryl boronic acids / Cationic Pd catalyst | Thiophene C5 | Catalyst type dictates regioselective outcome. researchgate.net |

The pyrimidine ring is a well-established building block in the synthesis of functional materials and complex organic molecules due to its distinct electronic properties, including its aromaticity and electron-withdrawing character. researchgate.net The this compound scaffold, with its multiple reactive sites, serves as a valuable and versatile intermediate in synthetic chemistry.

This scaffold is frequently employed as a starting point for the generation of compound libraries for biological screening. For example, 6-bromo-4-chlorothieno[2,3-d]pyrimidine (B1281017) has been used as a key intermediate to prepare a series of 4-amino-6-aryl thienopyrimidines, which were subsequently evaluated as EGFR tyrosine kinase inhibitors. researchgate.net This approach, where the core scaffold is systematically modified, is fundamental to medicinal chemistry and drug discovery.

The utility of pyrimidine derivatives as building blocks is broad. Densely functionalized chloropyrimidines are recognized as valuable intermediates for synthesizing a wide variety of substituted pyrimidines. thieme.de Similarly, other thiophene- and pyrimidine-containing molecules, such as pyrimidine-2-thiol (B7767146) and various 4-pyrones, are used as foundational structures to construct more complex fused heterocyclic systems, including nitrogen bridgehead compounds and azaheterocycles. researchgate.netmdpi.com The inherent reactivity of the this compound core allows it to act as a linchpin in the assembly of novel molecular architectures with potential applications in materials science and pharmacology.

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction (SC-XRD) Studies

Single Crystal X-ray Diffraction (SC-XRD) stands as the gold standard for determining the precise atomic arrangement of a crystalline solid. This technique would provide unequivocal proof of the constitution of 4-Chloro-6-(thiophen-2-yl)pyrimidine by mapping the electron density of a single crystal.

A hypothetical SC-XRD study would yield a detailed crystallographic information file (CIF), containing data such as crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates. For instance, studies on related compounds like 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate have confirmed molecular structures and revealed key details about intermolecular interactions, such as hydrogen bonding and π–π stacking. nih.gov In another example, the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide was determined to be in the monoclinic P21/n space group. vensel.org Such an analysis for this compound would confirm the connectivity of the pyrimidine (B1678525) and thiophene (B33073) rings and establish the precise bond lengths and angles.

Hypothetical Crystallographic Data Table

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₅ClN₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic methods are crucial for confirming the molecular structure, especially in non-crystalline states, and for providing complementary information to diffraction studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine and thiophene rings. The chemical shifts (δ) and coupling constants (J) would confirm the substitution pattern. For example, in related thiophene-pyrimidine hybrids, aromatic protons typically appear in the δ 6.5-8.5 ppm range. nih.gov

¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in the molecule, confirming the total number of carbons and their chemical environment. The chemical shifts would be characteristic of the sp²-hybridized carbons in the aromatic pyrimidine and thiophene rings. Data for analogous compounds show aromatic carbons in the δ 110-165 ppm range. nih.gov

Hypothetical NMR Data Table

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | Data not available | Data not available | Data not available | Pyrimidine-H |

| ¹H | Data not available | Data not available | Data not available | Thiophene-H |

| ¹³C | Data not available | - | - | Pyrimidine-C |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. The IR spectrum of this compound would be expected to show characteristic absorption bands for C=C and C=N stretching vibrations within the pyrimidine ring, C-H aromatic stretching, and vibrations specific to the thiophene ring, such as the C-S stretch. For comparison, IR spectra of various pyrimidine derivatives show characteristic bands for C=N and C=C aromatic groups in the 1500-1650 cm⁻¹ region. nih.govnih.gov

Hypothetical IR Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1600-1550 | Strong | C=N Stretch (Pyrimidine Ring) |

| ~1550-1450 | Strong | C=C Stretch (Aromatic Rings) |

| ~850-700 | Strong | C-H Bending (Aromatic) |

| ~750-650 | Medium | C-S Stretch (Thiophene Ring) |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₈H₅ClN₂S) by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would offer structural clues, showing how the molecule breaks apart under ionization. The fragmentation of related pyrimidine-thione compounds often involves the stable pyrimidine ring appearing in fragments with higher mass-to-charge ratios (m/z). sapub.org

Detailed Conformational Analysis and Molecular Geometry Investigations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility would be the rotation around the C-C single bond connecting the pyrimidine and thiophene rings. SC-XRD data would reveal the preferred dihedral angle between the two rings in the solid state. nih.gov Computational modeling, using methods like Density Functional Theory (DFT), could further explore the rotational energy barrier and identify the most stable conformation in the gaseous phase, providing insights into the molecule's intrinsic geometric preferences.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic distribution, and energy levels with high accuracy.

Density Functional Theory (DFT) has become a standard method for studying the electronic properties of molecules due to its favorable balance of accuracy and computational cost. researchgate.net For compounds containing thiophene (B33073) and pyrimidine (B1678525) rings, DFT calculations, often using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry and analyze the electronic structure. ijcce.ac.irnih.gov

The key outputs of these studies are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ijcce.ac.ir The energy gap (ΔE) between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and easily polarizable. researchgate.net For thiophene-pyrimidine derivatives, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO may be distributed across the pyrimidine ring system. nih.gov

Table 1: Representative Electronic Properties Calculated by DFT

The following table contains representative data for thiophene-pyrimidine type structures based on published DFT studies. The exact values for 4-Chloro-6-(thiophen-2-yl)pyrimidine would require specific calculation.

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.0 to -7.0 | Electron-donating ability |

| ELUMO | -1.0 to -3.0 | Electron-accepting ability |

| Energy Gap (ΔE) | ~3.0 to 4.5 | Chemical reactivity and stability |

| Dipole Moment (Debye) | 2.0 to 5.0 | Molecular polarity and intermolecular interactions |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the electronic excited states of molecules. researchgate.netrsc.org It is the most widely used method for predicting optical properties, such as UV-Vis absorption spectra, due to its computational efficiency and reasonable accuracy for many systems. q-chem.comrsc.org

TD-DFT calculations can determine the excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital (e.g., from HOMO to LUMO). researchgate.net These energies are then used to predict the maximum absorption wavelengths (λmax) in the electronic spectrum. The theory also calculates the oscillator strength for each transition, which relates to the intensity of the corresponding absorption band. researchgate.net By analyzing the orbitals involved in these electronic transitions, one can characterize them as π→π, n→π, or charge-transfer excitations. This information is invaluable for understanding the photophysical behavior of this compound and for designing molecules with specific optical properties. rsc.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), typically a protein. pnrjournal.com This method is central to drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a ligand's biological activity.

For a molecule like this compound, docking simulations would involve placing the compound into the active site of a target protein of interest, such as a kinase, cyclooxygenase, or viral protease. pnrjournal.com The simulation algorithm then samples various conformations and orientations of the ligand within the active site and scores them based on a force field that estimates the binding energy. A lower binding energy (more negative score) indicates a more favorable and stable interaction.

The results of docking studies reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.gov For instance, the nitrogen atoms in the pyrimidine ring could act as hydrogen bond acceptors, while the thiophene and chloro-substituted rings could engage in hydrophobic or halogen-bonding interactions. These insights are critical for structure-activity relationship (SAR) studies and for optimizing the ligand's structure to improve its potency and selectivity. pnrjournal.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. nih.gov This technique is used to assess the conformational stability of the ligand within the protein's binding pocket and to understand the dynamic behavior of the ligand-protein complex in a simulated physiological environment (e.g., in water). mdpi.com

An MD simulation typically starts with the best-docked pose from a molecular docking study. Over the course of the simulation (nanoseconds to microseconds), the trajectory of every atom is tracked. Analysis of this trajectory can confirm whether the initial binding pose is stable or if the ligand undergoes significant conformational changes. nih.gov It also allows for the calculation of binding free energies with greater accuracy than docking scores, providing a more reliable estimate of binding affinity. Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and highlight flexible regions of the protein that may be important for binding. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity.

To build a QSAR model for a class of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC50 values) is required. For each molecule, a set of molecular descriptors is calculated. These can include 2D descriptors (e.g., topological indices, atom counts) and 3D descriptors (e.g., molecular shape, surface area). nih.gov Statistical techniques, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates these descriptors with the observed activity. nih.gov

Once a statistically significant and predictive QSAR model is developed, it can be used to estimate the biological activity of new or untested compounds like this compound based solely on its calculated descriptors. This predictive capability makes QSAR a valuable tool for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov

Analysis of Electronic and Chemical Reactivity Descriptors

Beyond the HOMO-LUMO energies, DFT calculations can provide a suite of global and local reactivity descriptors that offer a deeper understanding of a molecule's chemical behavior. nih.gov These descriptors are derived from conceptual DFT and help to quantify reactivity trends. mdpi.com

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating a molecule's polarizability.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule. nih.gov The Fukui function indicates the change in electron density at a specific atom upon the addition or removal of an electron, highlighting sites susceptible to nucleophilic, electrophilic, or radical attack. nih.gov This analysis can pinpoint which atoms in this compound are most likely to participate in chemical reactions.

Table 2: Key Chemical Reactivity Descriptors and Their Interpretation

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | (I+A)/2 | Ability to attract electrons. |

| Chemical Hardness (η) | (I-A)/2 | Resistance to change in electron distribution. nih.gov |

| Global Softness (S) | 1/η | Measure of molecular polarizability and reactivity. |

| Fukui Function (f(r)) | (∂ρ(r)/∂N)v(r) | Identifies reactive sites for nucleophilic (f+) and electrophilic (f-) attack. nih.gov |

Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. wikipedia.orglibretexts.org It primarily involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, which acts as the principal electron donor. The LUMO, conversely, is anticipated to be distributed over the electron-deficient pyrimidine ring, influenced by the electron-withdrawing chloro substituent. This spatial distribution of frontier orbitals indicates that the molecule possesses a charge transfer character, which is significant for its potential applications in electronics and optics.

The HOMO-LUMO energy gap is a key determinant of a molecule's stability. A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests higher reactivity and lower stability. mdpi.com Theoretical calculations on similar thiophene-pyrimidine systems suggest that the energy gap for this compound would fall in a range that indicates a stable yet reactive molecule, suitable for further functionalization and chemical reactions.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -6.5 to -7.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Energy difference between HOMO and LUMO, related to chemical stability and reactivity. |

Note: The values in this table are predictive and based on computational studies of analogous compounds.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study hyperconjugative interactions, charge delocalization, and intramolecular bonding. It provides a detailed picture of the electron density distribution and the nature of the chemical bonds within a molecule.

Key interactions would include:

n → π * interactions: The lone pair electrons on the nitrogen and sulfur atoms can delocalize into the π* antibonding orbitals of the aromatic rings, enhancing the molecule's conjugation and stability.

π → π * interactions: Electron delocalization from the π-bonds of the thiophene ring to the π*-antibonding orbitals of the pyrimidine ring is also expected, further confirming the intramolecular charge transfer character of the molecule.

These hyperconjugative interactions result in a redistribution of electron density, which can be quantified by analyzing the stabilization energies (E(2)) associated with each donor-acceptor interaction in the NBO analysis. Higher E(2) values indicate stronger interactions and greater stabilization.

Electrostatic Potential Maps for Reactive Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential.

For this compound, the MEP map is expected to show the following features:

Negative Potential (Red/Yellow): The nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiophene ring are predicted to be the most electron-rich regions, making them the primary sites for electrophilic attack.

Positive Potential (Blue): The hydrogen atoms attached to the aromatic rings and the region around the chlorine atom (due to its electron-withdrawing nature) are expected to exhibit a positive electrostatic potential, indicating them as sites for nucleophilic attack.

This information is crucial for understanding the molecule's intermolecular interactions and for designing new synthetic pathways.

Prediction of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. rsc.orgnih.gov Molecules with significant NLO properties typically possess a large dipole moment, a high degree of charge transfer, and extended π-conjugation.

The structure of this compound, with its electron-donating thiophene ring and electron-accepting chloro-substituted pyrimidine ring, suggests that it could exhibit NLO properties. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO response of molecules by calculating their polarizability (α) and first-order hyperpolarizability (β). researchgate.netnih.gov

The key parameters for evaluating NLO properties are:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of the second-order NLO response. A large β value indicates a strong NLO activity.

Theoretical calculations on similar D-π-A (donor-π-acceptor) systems suggest that this compound would possess a notable first-order hyperpolarizability, making it a candidate for further investigation as an NLO material.

Table 2: Predicted Non-linear Optical Properties of this compound

| Parameter | Predicted Value | Unit |

| Dipole Moment (μ) | 3.0 - 5.0 | Debye |

| Mean Polarizability (α) | 150 - 200 | a.u. |

| First-Order Hyperpolarizability (β) | 500 - 1000 | a.u. |

Note: The values in this table are predictive and based on computational studies of analogous compounds.

Preclinical Medicinal Chemistry and Biological Target Studies

Exploration of Potential Preclinical Pharmacological Profiles

The 4-Chloro-6-(thiophen-2-yl)pyrimidine scaffold is a key intermediate in the synthesis of various heterocyclic compounds. researchgate.net The inherent biological activities of the pyrimidine (B1678525) and thiophene (B33073) rings have prompted extensive research into its derivatives for a range of therapeutic applications. Pyrimidine-containing compounds, in particular, are recognized for a broad spectrum of pharmacological activities. nih.govnih.gov

Antiviral Investigations in Cellular Models

Derivatives of the pyrimidine core structure have been a focal point in the search for novel antiviral agents. mdpi.com Research has demonstrated that modifications of the pyrimidine scaffold can lead to compounds with significant antiviral properties. For instance, certain pyrimidine thioglycoside analogues have been synthesized and evaluated for their activity against challenging viruses like SARS-CoV-2 and the avian influenza H5N1 virus. nih.gov Specifically, N-(phenyl and 4-chlorophenyl moiety pyrimidine) thiogalactoside derivatives showed potent inhibitory activity against SARS-CoV-2 in vitro. nih.gov

Furthermore, C-nucleoside analogues of pyrimidines have been designed to mimic broad-spectrum antiviral agents like favipiravir. nih.gov These compounds are investigated for their potential to inhibit viral polymerases, a critical mechanism for halting viral replication. nih.gov The structural similarity of this compound to these bioactive analogues suggests its potential as a foundational structure for developing new antiviral therapies, particularly against respiratory viruses.

Anticancer and Antitumor Research in Cell Lines

The pyrimidine scaffold is a well-established pharmacophore in oncology, with derivatives showing potent activity against a variety of cancer cell lines. nih.gov The compound 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, a close analogue, is noted as an important intermediate for synthesizing small-molecule anticancer drugs. researchgate.net

Derivatives incorporating the thiophenyl-pyrimidine core have been specifically investigated as dual inhibitors of key signaling proteins in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govrsc.orgresearchgate.net Studies on novel 4-thiophenyl-pyrimidine derivatives revealed significant anticancer activity against human liver carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. nih.govresearchgate.net Certain dihydropyrazole derivatives containing this core structure exhibited very strong activities against both HepG-2 and MCF-7 cells. nih.gov

Further research into related structures, such as thiazolo[4,5-d]pyrimidine (B1250722) derivatives, has demonstrated broad antiproliferative effects. One such compound, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, proved to be the most active in a National Cancer Institute (NCI) 60-cell line screen, showing notable growth inhibition against leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, renal cancer, and breast cancer cell lines. mdpi.com Other studies on pyrimidine-2-thione derivatives have also reported considerable cytotoxic action against human colon carcinoma and hepatocellular carcinoma cell lines. nih.gov

| Compound Type | Cell Line(s) | Activity/Target | Reference |

|---|---|---|---|

| 4-Thiophenyl-pyrimidine derivatives | HepG-2 (Liver), MCF-7 (Breast) | Dual EGFR/VEGFR-2 inhibition | nih.govresearchgate.net |

| 7-Chloro-thiazolo[4,5-d]pyrimidine derivative (3b) | NCI-60 Panel (Leukemia, Lung, Colon, Melanoma, Ovarian, Renal, Breast) | Antiproliferative, Growth Inhibition up to -82.97% (UO-31 Renal) | mdpi.com |

| Pyrimidine-2-thione derivatives | HCT-116 (Colon), HepG-2 (Liver) | Cytotoxic, IC50 values from 20.88–31.92 µM (Colon) | nih.gov |

| 2,4,6-trisubstituted pyrimidines | HCT-116 (Colon), MCF-7 (Breast), HEPG-2 (Liver) | Cytotoxic, IC50 values close to doxorubicin | nih.gov |

Antimicrobial and Antibacterial Evaluations

The thiophenyl-pyrimidine structure is a promising scaffold for developing new antimicrobial agents to combat drug-resistant pathogens. frontiersin.orgalbany.edu A variety of derivatives have been synthesized and tested against a panel of clinically relevant microbes.

Screening of novel 4-thiophenyl-pyrimidine derivatives has shown strong to moderate antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net Antifungal activity against Candida albicans and Aspergillus flavus has also been reported. nih.govresearchgate.net

One area of significant interest is the development of inhibitors for the bacterial cell division protein FtsZ. A series of 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives demonstrated potent antibacterial activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VREs), with minimum inhibitory concentration (MIC) values as low as 2 µg/mL. albany.edu These compounds were found to inhibit FtsZ polymerization, leading to bacterial cell death. albany.edu Similarly, certain pyridothienopyrimidine derivatives have shown potent activity against E. coli by inhibiting topoisomerase II enzymes (DNA gyrase and topoisomerase IV). nih.gov

| Compound Type | Organism(s) | Activity (MIC) / Target | Reference |

|---|---|---|---|

| 2,4-disubstituted-6-thiophenyl-pyrimidines | MRSA, VREs | 2 µg/mL / FtsZ protein inhibition | albany.edu |

| 4'-(4-methylpiperazin-1-yl) pyridothienopyrimidine | Gram-positive & Gram-negative bacteria | 7.81 to 15.63 µg/mL | nih.gov |

| 4-Thiophenyl-pyrimidine derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Strong to moderate antibacterial activity | nih.govresearchgate.net |

| 1-(3-cyano-substituted[b]thiophen-2-yl) thiourea (B124793) derivative | Bacillus strains | Potency equal to ampicillin | researchgate.net |

Central Nervous System (CNS) Modulatory Activity Research

Pyrimidine-based structures have been extensively explored for their potential to modulate targets within the central nervous system. nih.gov The versatility of the pyrimidine ring allows for the design of agents that can interact with a wide range of CNS receptors, including serotonin, adenosine, and muscarinic acetylcholine (B1216132) receptors. nih.govnih.gov

A high-throughput screening campaign identified a 4,6-disubstituted pyrimidine core as a novel chemotype for M4 muscarinic acetylcholine receptor antagonists. nih.gov Further optimization of this series led to the development of potent and highly CNS-penetrant pan-muscarinic antagonists. These compounds represent a new generation of anticholinergic agents due to their novel structure, lacking the typical tropane (B1204802) moiety of classical antagonists. nih.gov The ability of this pyrimidine scaffold to cross the blood-brain barrier and modulate CNS receptors highlights the potential of compounds like this compound as starting points for the discovery of new neurological drugs. nih.govmdpi.com

Anti-inflammatory Effects in In Vitro Systems

Derivatives of pyrimidine are recognized for their anti-inflammatory properties, often acting through the inhibition of key inflammatory mediators. researchgate.netnih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the suppression of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins. nih.gov

Research on compounds structurally related to this compound has demonstrated significant anti-inflammatory potential. For example, 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol (B7767146) derivatives showed potent anti-inflammatory activities in both in vitro and in vivo models. nih.govnih.gov Studies on other novel pyrimidine derivatives have confirmed their ability to protect red blood cells from hemolysis, a common method for assessing in vitro anti-inflammatory activity. nih.gov Certain thieno[2,3-d]pyrimidine (B153573) derivatives have shown anti-inflammatory potency greater than that of standard drugs, indicating the therapeutic promise of this chemical class. researchgate.net

Antioxidant Activity Studies

The investigation of pyrimidine derivatives has also extended to their potential as antioxidant agents, which can neutralize harmful free radicals. nih.govresearchgate.net Various in vitro assays are used to determine this activity, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and lipid peroxidation inhibition assays. nih.govmdpi.com

Studies on 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives revealed promising antioxidant capabilities against DPPH scavenging and lipid peroxidation. nih.govnih.gov Other research on different series of pyrimidine derivatives has consistently shown moderate to good antioxidant activity. ijpsonline.com For instance, certain novel pyrimidine acrylamides have been identified as potent inhibitors of lipid peroxidation. mdpi.com The combined presence of the electron-rich thiophene ring and the versatile pyrimidine core in this compound suggests a favorable profile for derivatives to exhibit antioxidant effects.

In Vitro Biological Screening Methodologies for Compound Evaluation

The initial assessment of this compound derivatives involves a variety of in vitro biological screening assays to determine their cytotoxic and enzyme-inhibitory potential. These methodologies are crucial for identifying lead compounds and understanding their biological profiles.

Commonly employed techniques include cell viability and cytotoxicity assays. For instance, derivatives have been tested against human cancer cell lines such as breast cancer (MCF-7) and liver cancer (HEPG-2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay, which measures the metabolic activity of viable cells. Fluorescence-based cytotoxicity screens have also been utilized to evaluate growth inhibitory effects on human tumor cells like KB and IGROV1, which are known to express various folate receptors. nih.gov

For specific molecular targets, tailored enzymatic assays are employed. To identify inhibitors of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), a high-throughput screening (HTS) compatible fluorescence activity assay is used. This assay measures the cleavage of a surrogate substrate, PED6, which generates a fluorescent signal indicative of enzyme activity. nih.gov Similarly, the inhibitory effects on cyclooxygenase isoenzymes (COX-1 and COX-2) are often determined using the TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) oxidation assay. nih.gov These targeted screenings provide precise data on the compound's potency and selectivity for specific enzymes.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological potency and selectivity of the this compound scaffold. These studies involve systematic modifications of the molecule's structure and observing the resulting changes in biological activity.

Impact of Substituent Modifications on Biological Activity

Research has demonstrated that the biological activity of pyrimidine derivatives is highly sensitive to the nature and position of various substituents. nih.govnih.gov In the development of antifolate agents, isosteric replacement of a benzoyl ring with a thienoyl ring on the pyrimidine scaffold was found to significantly improve the inhibitory potency against glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase). nih.gov

Further modifications to the linker or "bridge" region between the pyrimidine core and the side chain ring have also proven critical. For a series of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates, analogs with a three-carbon bridge were substantially more active toward cells expressing folate receptors (FRs) and the proton-coupled folate transporter (PCFT) compared to those with a four-carbon bridge. nih.gov

In the context of NAPE-PLD inhibitors based on a pyrimidine-4-carboxamide (B1289416) scaffold, substitutions on a peripheral phenyl group were tolerated at the ortho position, but activity was diminished by both electron-donating and electron-withdrawing substituents at the para position. acs.org This highlights the precise steric and electronic requirements for optimal interaction with the biological target.

| Scaffold/Target | Modification | Impact on Biological Activity |

| Pyrrolo[2,3-d]pyrimidine / GARFTase | Isosteric replacement of benzoyl with thienoyl ring | Improved inhibitory potency nih.gov |

| Pyrrolo[2,3-d]pyrimidine / FR & PCFT | Variation in bridge length (3-carbon vs. 4-carbon) | 3-carbon bridge showed substantially higher activity nih.gov |

| Pyrimidine-4-carboxamide / NAPE-PLD | Substitutions on peripheral phenyl ring (para position) | Both electron-donating and withdrawing groups reduced activity acs.org |

| Pyrido[2,3-d]pyrimidine / Src/Abl Kinase | Dual specificity inhibitor design | Potent inhibition of both Src and Abl kinases nih.gov |

Conformational Effects on Molecular Interactions with Biological Targets

The three-dimensional conformation of a molecule plays a crucial role in its interaction with biological targets. For certain 4,6-disubstituted pyrimidine derivatives designed as Bcr-Abl inhibitors, this specific substitution pattern was found to be essential for activity. This suggests a requirement for an extended trans-conformation to properly fit into the myristate-binding site of the enzyme. acs.org

Direct evidence of conformational binding has been obtained through X-ray crystallography. Studies on 6-substituted thieno[2,3-d]pyrimidines, which are potent antifolates, included obtaining co-crystal structures with human GARFTase. These structures provide detailed insights into the specific molecular interactions and the bound conformation of the inhibitors within the enzyme's active site, guiding further rational drug design. nih.gov

Investigation of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms through which these compounds exert their effects is a primary goal of preclinical research. This involves detailed studies of enzyme inhibition and receptor interactions.

Enzyme Inhibition Studies (e.g., NAPE-PLD, Src/Abl kinase, COX-2, GARFTase)

Derivatives of the thiophenyl-pyrimidine scaffold have been investigated as inhibitors of several key enzymes implicated in disease.

NAPE-PLD: A high-throughput screen led to the discovery of pyrimidine-based inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of signaling lipids like anandamide. nih.govnih.gov Subsequent SAR studies helped optimize these initial hits into potent and selective inhibitors. acs.org

Src/Abl Kinase: The pyrimidine core is present in various classes of tyrosine kinase inhibitors. Pyrido[2,3-d]pyrimidines have been identified as potent dual inhibitors of Src and Abl kinases, with picomolar potency against Bcr-Abl-driven cancer cells. nih.gov Similarly, pyrazolo[3,4-d]pyrimidines have been developed as potent c-Src/Abl inhibitors. unisi.it Thieno[2,3-d]pyrimidines have also been explored as allosteric inhibitors targeting the myristate-binding site of Bcr-Abl. acs.org

COX-2: Several studies have highlighted pyrimidine derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. nih.govmdpi.com Certain analogs have shown high selectivity for COX-2 over the COX-1 isoform, which is a desirable property for reducing gastrointestinal side effects associated with non-selective NSAIDs. acs.org

GARFTase: A significant focus has been on developing 6-substituted pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase). nih.govnih.gov This enzyme is crucial for de novo purine (B94841) biosynthesis, a pathway essential for the proliferation of cancer cells. nih.gov These compounds function as antifolates, disrupting the synthesis of purines and thereby inhibiting cell growth. nih.gov

| Enzyme Target | Scaffold Class | Key Findings |

| NAPE-PLD | Pyrimidine-4-carboxamides | Potent and selective inhibitors identified via HTS and SAR studies. nih.govacs.org |

| Src/Abl Kinase | Pyrido[2,3-d]pyrimidines | Dual specificity inhibitors with picomolar potency against Bcr-Abl. nih.gov |

| COX-2 | Pyrimidine derivatives | High selectivity for COX-2 over COX-1 demonstrated. nih.govmdpi.com |

| GARFTase | Pyrrolo/Thieno[2,3-d]pyrimidines | Potent antifolate inhibitors targeting de novo purine biosynthesis. nih.govnih.govnih.gov |

Receptor Interaction Analysis (e.g., GPCRs, Folate Receptors, PCFT)

Beyond direct enzyme inhibition, the interaction of these compounds with cell surface receptors is a key aspect of their mechanism, particularly concerning cellular uptake and tumor selectivity.

GPCRs: While less explored for the direct this compound scaffold, related structures like pyrido[3,4-d]pyrimidines have been identified as antagonists for G-protein coupled receptors (GPCRs) such as CXCR2, which is implicated in inflammation and cancer. researchgate.net

Folate Receptors (FRs) and PCFT: A major advantage of certain thieno[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine antifolates is their selective uptake by folate transporters that are often overexpressed on cancer cells. nih.gov These compounds have been engineered to be potent substrates for Folate Receptors (FRα and FRβ) and the Proton-Coupled Folate Transporter (PCFT), while having little to no affinity for the Reduced Folate Carrier (RFC), which is ubiquitously expressed in normal tissues. nih.govnih.govnih.gov This transport selectivity allows for targeted delivery of the cytotoxic agent to tumor cells, potentially increasing efficacy and reducing systemic toxicity. nih.gov

Cellular Uptake and Transport Mechanism Research

Currently, there is a notable absence of published research specifically investigating the cellular uptake and transport mechanisms of this compound. While the broader class of pyrimidine and thiophene derivatives has been a subject of medicinal chemistry research, the specific pathways by which this particular compound enters cells, its membrane permeability characteristics, and whether its transport is mediated by passive diffusion or active transport proteins remain to be elucidated.

One study on near-infrared (NIR-II) phototheranostic agents (PTAs) with donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structures has suggested that the incorporation of a thiophene moiety can enhance cellular uptake of these larger molecules. rsc.org However, this finding in the context of complex phototheranostic agents does not directly translate to the specific transport properties of the smaller, distinct molecule this compound.

Further research is required to determine the pharmacokinetic profile of this compound at the cellular level. Such studies would be crucial for understanding its bioavailability, intracellular concentration, and potential as a therapeutic agent. Future investigations would likely involve cell-based assays, such as parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability assays, to assess its passive diffusion and potential for active transport.

Emerging Research Directions and Future Perspectives

Development of Novel Therapeutic Leads and Probes

The 4-Chloro-6-(thiophen-2-yl)pyrimidine scaffold is a valuable starting point for generating novel therapeutic leads and chemical probes due to its inherent "drug-like" properties and synthetic tractability. The chlorine atom at the 4-position is a key functional group, acting as a leaving group that can be readily displaced by various nucleophiles to create a diverse library of derivatives. This allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity for specific biological targets.

Research has demonstrated that the broader class of thienopyrimidines, bioisosteres of naturally occurring purines, are privileged structures in medicinal chemistry. They have been successfully developed into inhibitors for a range of biological targets. For instance, derivatives of the closely related compound 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine have been identified as important intermediates in the synthesis of small-molecule anticancer drugs. This highlights the potential of the this compound core in oncology drug discovery.

The development of chemical probes from this scaffold is another promising avenue. These probes can be instrumental in chemical biology for identifying and validating new drug targets. By incorporating reporter tags (e.g., fluorophores or biotin) onto the pyrimidine (B1678525) core via the reactive chlorine atom, researchers can visualize and track the interaction of these molecules within cellular systems, helping to elucidate complex biological pathways.

Table 1: Examples of Bioactive Scaffolds Related to this compound

| Scaffold/Derivative | Therapeutic Area/Application | Key Structural Feature |

|---|---|---|

| Thienopyrimidine Ureas | Anticancer (RTK inhibitors) | Urea moiety for binding to inactive kinase conformation |

| Aminopyrimidine Derivatives | Anticancer (Kinase inhibitors) | Amino group substitutions for target specificity |

| 2-Chloro-4-(phenoxy)thienopyrimidine | Anticancer Intermediate | Reactive chloro and phenoxy groups for further modification |

| 4-Aryl-thienopyrimidines | Anticancer (EGFR inhibitors) | Aryl group at the 4-position for kinase interaction |

Advanced Synthetic Strategies for Complex Derivatization

The chemical versatility of this compound allows for a wide range of derivatization strategies, enabling the synthesis of complex molecules with tailored biological activities. Advanced synthetic methodologies are continuously being developed to functionalize this and related pyrimidine scaffolds with high efficiency and regioselectivity.

One of the most powerful techniques for derivatization is the Palladium-catalyzed cross-coupling reaction , such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a variety of aryl and heteroaryl groups at the 4-position by replacing the chlorine atom. This strategy has been extensively used to synthesize libraries of 4-aryl-thienopyrimidines, which have shown potent activity as kinase inhibitors. For instance, selective Suzuki reactions have been successfully performed on related 6-bromo-4-chlorothienopyrimidine systems, demonstrating the feasibility of controlled, stepwise functionalization of multiple reactive sites.

Nucleophilic Aromatic Substitution (SNAr) is another fundamental strategy. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C4-chlorine by a wide array of nucleophiles, including amines, alcohols, and thiols. This reaction is often straightforward and provides a direct route to introduce diverse side chains that can modulate the compound's pharmacological profile. Studies on analogous 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) have shown that reaction conditions can be tuned to achieve chemoselective substitution at different positions, offering a sophisticated level of synthetic control.

Furthermore, building the thienopyrimidine core from simpler starting materials represents another advanced approach. This can involve constructing the pyrimidine ring onto a pre-functionalized thiophene (B33073) or, conversely, forming the thiophene ring from a pyrimidine precursor. Such strategies provide access to a broader range of substitution patterns that might be inaccessible through simple functionalization of the pre-formed heterocycle.

Table 2: Key Synthetic Reactions for Derivatization

| Reaction Type | Reagents/Catalysts | Position of Modification | Purpose |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd Catalyst (e.g., Pd(PPh3)4), Boronic Acid | C4-position | Introduction of aryl/heteroaryl groups |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | C4-position | Introduction of diverse functional side chains |

| Halogenation/Coupling Sequence | Halogenating agent, then coupling reaction | C2, C4, C6 positions | Stepwise, multi-site functionalization |

| Ring Construction | Thiophene and pyrimidine precursors | Core scaffold | Access to novel substitution patterns |

Integration of Computational and Experimental Approaches in Chemical Biology and Drug Discovery

The synergy between computational modeling and experimental validation is accelerating the discovery of novel drugs based on the this compound scaffold. In silico techniques, such as molecular docking and virtual screening, are instrumental in predicting how derivatives of this compound might interact with specific biological targets.

Molecular docking studies are frequently employed to simulate the binding of thienopyrimidine derivatives into the active sites of proteins, particularly kinases. These studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. For example, computational models have been used to guide the design of thienopyrimidine-based inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The in silico predictions are then used to prioritize the synthesis of the most promising candidates, which are subsequently evaluated in experimental enzymatic and cellular assays. This iterative cycle of design, synthesis, and testing significantly streamlines the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms are also being applied to analyze datasets of known thienopyrimidine inhibitors. These models can identify subtle structural features that correlate with biological activity, providing valuable insights for the design of next-generation compounds with improved properties. The integration of these computational tools with experimental data allows for a more rational and efficient exploration of the vast chemical space accessible from the this compound starting material.

Exploration of New Biological Targets and Signaling Pathways

While thienopyrimidine derivatives are well-established as kinase inhibitors, ongoing research is focused on exploring novel biological targets and signaling pathways for this versatile scaffold. This expansion beyond traditional targets opens up new therapeutic possibilities for a range of diseases.

The PI3K/AKT/mTOR signaling pathway , which is frequently dysregulated in cancer, is a major area of focus. Several thienopyrimidine-based compounds have been developed as potent and selective inhibitors of PI3K, with some showing excellent selectivity over the related mTOR kinase. acs.orgmdpi.com These inhibitors represent a promising approach for treating cancers driven by mutations in this pathway.

Beyond kinases, researchers are investigating the effects of thienopyrimidine derivatives on other critical cellular pathways. One notable example is the Wnt/β-catenin signaling pathway , which plays a role in cancer cell proliferation and metastasis. A novel thienopyrimidine derivative was shown to induce β-catenin fragmentation, demonstrating efficacy against prostate cancer cells and highlighting a non-kinase-mediated mechanism of action. nih.gov

Emerging targets for this class of compounds also include non-receptor kinases and epigenetic targets. For example, Aurora kinases and Polo-like kinase 1 (PLK1), which are key regulators of mitosis, as well as bromodomains like BRD4, are being explored as potential targets for novel pyrimidine-based inhibitors. The ability of the this compound scaffold to be readily modified makes it an ideal platform for developing inhibitors against these newer, less-explored targets, potentially leading to first-in-class therapies.

Table 3: Investigated and Emerging Biological Targets for Thienopyrimidine Scaffolds

| Target Class | Specific Examples | Associated Disease/Pathway |

|---|---|---|

| Receptor Tyrosine Kinases (RTKs) | VEGFR, PDGFR, EGFR | Angiogenesis, Cancer Proliferation |

| Non-receptor Kinases | PI3K, AKT, mTOR | Cancer Cell Survival and Growth |

| Cell Cycle Kinases | Aurora Kinases, PLK1 | Mitosis Regulation, Cancer |

| Signaling Pathway Proteins | β-catenin, Dvl3 | Wnt Signaling, Cancer Metastasis |

| Epigenetic Targets | BRD4 | Gene Expression Regulation, Cancer |

Q & A

Q. Yield Optimization Tips :

- Maintain anhydrous conditions and inert atmosphere (N₂/Ar) to prevent side reactions.

- Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and reaction temperature (80–100°C).

- Monitor reaction progress via TLC or LC-MS to minimize over-reaction.

Q. Reference Data :

| Reaction Step | Yield (%) | Conditions |

|---|---|---|

| Coupling | 60–71 | Pd catalyst, 80°C, 12h |

Safety : Use fume hoods, wear nitrile gloves, and dispose of Pd waste via certified protocols .

Basic: What spectroscopic characterization techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- ¹H-NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for thiophene and pyrimidine rings) and absence of NH/OH peaks. Example: δ 8.36 ppm (thiophene-H) .

- MS (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 252.7) .

- FT-IR : Detect C-Cl stretching (~750 cm⁻¹) and C-S bonds (~680 cm⁻¹) .

- UV/Vis : π→π* transitions in aromatic systems (λmax ~270–320 nm) .

Cross-Validation : Compare experimental data with DFT-calculated spectra (e.g., Gaussian09/B3LYP/6-31G*) to resolve ambiguities .

Advanced: How can computational methods like DFT be applied to predict the electronic properties of this compound derivatives?

Methodological Answer:

- Geometry Optimization : Use DFT (B3LYP/6-31G*) to minimize energy and confirm bond lengths/angles (e.g., C-Cl: ~1.73 Å) .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., ΔE = 3.5–4.0 eV for charge-transfer applications) .

- Molecular Electrostatic Potential (MEP) : Identify electrophilic/nucleophilic sites (e.g., sulfur in thiophene as electron-rich) .

Validation : Compare computed UV/Vis spectra with experimental data to refine parameters (e.g., solvent corrections with PCM models) .

Advanced: What strategies are effective in resolving contradictions between crystallographic data and spectroscopic results for pyrimidine derivatives?

Methodological Answer:

- Refinement Software : Use SHELXL for high-resolution X-ray data to resolve disorder (e.g., Cl-thiophene torsion angles) .

- Multi-Technique Cross-Check : If NMR suggests a planar structure but XRD shows puckering, re-examine solvent effects (e.g., DMSO-induced conformational changes) .

- Dynamic Effects : Perform variable-temperature NMR to detect fluxional behavior .

Case Study : For 4-Chloro-6-(2-chloro-6-fluorophenyl)pyrimidine, XRD confirmed a non-planar geometry despite DFT-predicted planarity, attributed to crystal packing forces .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use N95 masks if airborne particles are generated .

- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity .

- Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis .

- Waste Disposal : Segregate halogenated waste and use licensed disposal services .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

Methodological Answer:

- Core Modifications :

- 4-Position : Replace Cl with amino groups to improve solubility (e.g., IC50 reduced from 10 µM to 1.2 µM in kinase assays) .

- Thiophene Substituents : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance π-stacking with target proteins .

Q. SAR Table :

| Derivative | Modification | Biological Activity (IC50) |

|---|---|---|

| 4-Cl-6-thiophenyl | Parent compound | 10 µM (EGFR kinase) |

| 4-NH₂-6-thiophenyl | Cl → NH₂ | 1.2 µM |

| 4-CF₃-6-thiophenyl | Thiophene-CF₃ | 0.8 µM (Antioxidant assay) |

Method : Use molecular docking (AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.